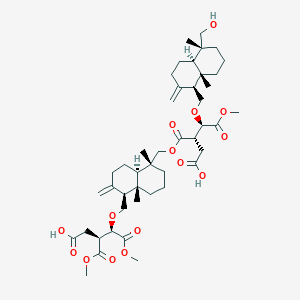

Cryptoporic acid E

説明

特性

CAS番号 |

120001-10-7 |

|---|---|

分子式 |

C45H68O15 |

分子量 |

849 g/mol |

IUPAC名 |

(3S,4R)-4-[[(1S,4aR,5R,8aS)-5-[[(2S,3R)-3-[[(1S,4aR,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-2-(carboxymethyl)-4-methoxy-4-oxobutanoyl]oxymethyl]-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid |

InChI |

InChI=1S/C45H68O15/c1-26-12-14-32-42(3,24-46)16-10-18-44(32,5)30(26)22-59-37(41(54)57-9)29(21-35(49)50)39(52)60-25-43(4)17-11-19-45(6)31(27(2)13-15-33(43)45)23-58-36(40(53)56-8)28(20-34(47)48)38(51)55-7/h28-33,36-37,46H,1-2,10-25H2,3-9H3,(H,47,48)(H,49,50)/t28-,29-,30-,31-,32-,33-,36+,37+,42-,43-,44+,45+/m0/s1 |

InChIキー |

PCFMECNNYYMDRS-VTRNTCPLSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |

異性体SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CO[C@H]([C@H](CC(=O)O)C(=O)OC[C@@]3(CCC[C@]4([C@H]3CCC(=C)[C@@H]4CO[C@H]([C@H](CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |

正規SMILES |

CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |

同義語 |

cryptoporic acid E |

製品の起源 |

United States |

Occurrence and Isolation of Cryptoporic Acid E

Primary Fungal Sources and Related Species

Cryptoporic acid E and its derivatives have been isolated from a range of fungi, indicating its presence across different genera. The primary source remains the genus Cryptoporus, with related compounds also found in other fungal families.

Cryptoporus volvatus, a species of polypore fungus, is the most well-documented source of Cryptoporic acid E. It is considered a major effective component of this fungus. tandfonline.com Studies have consistently isolated Cryptoporic acid E and its derivatives, such as Cryptoporic acid E pentamethyl ester, from the fruiting bodies of C. volvatus. researchgate.net The presence of this compound is linked to the fungus's reported biological activities, including its potent ability to inhibit influenza virus replication. nih.gov Research has identified Cryptoporic acid E as a novel anti-influenza virus molecule derived from this particular fungus. nih.gov

While Cryptoporus volvatus is the principal source, other species within the same genus have also been investigated for their chemical constituents. Although the broader class of cryptoporic acids has been identified from the genus Cryptoporus, specific information regarding the presence of Cryptoporic acid E in Cryptoporus sinensis is not extensively documented in the available research. Further phytochemical studies are required to confirm its distribution within this and other Cryptoporus species.

Investigations into other fungal genera have revealed the presence of Cryptoporic acid E and related drimane (B1240787) sesquiterpenoids.

Marasmius cladophyllus : Cryptoporic acid E, along with Cryptoporic acid D, has been successfully isolated from fermentation extracts of Marasmius cladophyllus. tandfonline.com This finding expands the known distribution of this compound beyond the Cryptoporus genus.

Ganoderma neo-japonicum : While research on Ganoderma neo-japonicum has led to the isolation of other related compounds, specifically cryptoporic acids H and I, the presence of Cryptoporic acid E has not been explicitly reported. researchgate.net

Polyporus arcularius and Polyporus ciliatus : Studies on the fungal cultures of Polyporus arcularius and Polyporus ciliatus have resulted in the isolation of various cryptoporic and isocryptoporic acids. conicet.gov.arnih.gov However, the specific isolation of Cryptoporic acid E from these species has not been documented in the reviewed literature.

The distribution of Cryptoporic acid E and its related compounds across these fungal species is summarized in the table below.

| Fungal Species | Cryptoporic Acid E Presence | Related Compounds Found |

| Cryptoporus volvatus | Confirmed | Cryptoporic acid E pentamethyl ester |

| Cryptoporus sinensis | Not explicitly documented | - |

| Marasmius cladophyllus | Confirmed | Cryptoporic acid D |

| Ganoderma neo-japonicum | Not explicitly documented | Cryptoporic acids H and I |

| Polyporus arcularius | Not explicitly documented | Isocryptoporic acids H and I |

| Polyporus ciliatus | Not explicitly documented | Cryptoporic acid H methyl ester |

Isolation Methodologies from Fungal Material

The isolation of Cryptoporic acid E from its natural sources involves multi-step processes that begin with the collection and preparation of fungal material, followed by extraction and purification. The specific methods employed can vary depending on whether the starting material is the fungal fruiting body or a laboratory-based culture.

The primary method for obtaining Cryptoporic acid E from its most abundant source, Cryptoporus volvatus, involves the extraction of its fruiting bodies. nih.gov The general workflow for this approach is detailed below:

Preparation of Fungal Material : The collected fruiting bodies are typically dried and powdered to increase the surface area for efficient solvent extraction.

Solvent Extraction : The powdered material is subjected to extraction with a 90% alcohol solution. researchgate.net This process is designed to dissolve the target compounds, separating them from the solid fungal matrix.

Fractionation : The initial crude extract undergoes bioassay-guided separation. nih.gov This involves partitioning the extract with different solvents, such as ethyl acetate, to separate compounds based on their polarity. nih.gov

Chromatographic Purification : The resulting fractions are further purified using various chromatographic techniques. These methods separate the individual compounds based on their physical and chemical properties. Commonly used techniques include:

Silica gel column chromatography

High-Performance Liquid Chromatography (HPLC) conicet.gov.ar

Structure Elucidation : The final step involves the structural identification of the isolated compounds. This is achieved through extensive spectroscopic analysis, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govnih.gov

This systematic approach has successfully led to the isolation of not only Cryptoporic acid E but also a variety of its derivatives and other related cryptoporic acids. nih.govresearchgate.net

An alternative to harvesting wild or cultivated fruiting bodies is the use of fungal culture fermentation. This method allows for the controlled production of secondary metabolites like Cryptoporic acid E in a laboratory setting. This technique has been successfully applied to species such as Marasmius cladophyllus, Polyporus arcularius, and Polyporus ciliatus. tandfonline.comconicet.gov.arnih.gov

The general procedure for isolating compounds from fungal cultures is as follows:

Inoculation and Fermentation : A pure culture of the fungus is grown in a suitable liquid medium, such as a malt extract broth. conicet.gov.ar The culture is incubated under controlled conditions for a specific period, typically several days to weeks, to allow for fungal growth and the production of secondary metabolites. conicet.gov.ar

Extraction of Culture Broth : After the fermentation period, the fermentation broth is filtered to separate the fungal mycelium from the liquid medium. The filtrate, which contains the secreted metabolites, is then extracted with a solvent like ethyl acetate. conicet.gov.ar

Purification and Identification : The resulting extract is then subjected to the same chromatographic purification and spectroscopic analysis techniques as described for the fruiting body extraction to isolate and identify the target compounds. conicet.gov.arnih.gov

This fermentation-based approach offers a renewable and potentially scalable method for producing Cryptoporic acid E and related compounds.

Biosynthetic Pathways of Cryptoporic Acid E and Drimane Type Sesquiterpenoids

Precursors in Fungal Biosynthesis (e.g., Farnesyl Diphosphate (B83284) - FPP)

All terpenoids, a vast and diverse class of natural products, are synthesized from five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). cjnmcpu.comslu.senih.govbeilstein-journals.org Sesquiterpenoids, which are C15 compounds, are specifically derived from the linear precursor farnesyl diphosphate (FPP). cjnmcpu.comnih.govcjnmcpu.com FPP is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. slu.se This C15 molecule serves as the universal substrate for sesquiterpene synthases, which initiate the cyclization cascades that lead to the immense structural diversity observed in this class of molecules, including the characteristic bicyclic drimane (B1240787) skeleton. cjnmcpu.comnih.gov

Mevalonic Acid (MVA) Pathway in Fungal Drimane Biosynthesis

The fundamental C5 precursors for all terpenoids in fungi, IPP and DMAPP, are produced via the mevalonic acid (MVA) pathway. cjnmcpu.comslu.senih.govrsc.org This pathway is distinct from the methylerythritol phosphate (B84403) (MEP) pathway found in bacteria and plants. cjnmcpu.comslu.se The MVA pathway begins with the condensation of three molecules of acetyl-coenzyme A (acetyl-CoA) to form the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). slu.sersc.org

HMG-CoA is then reduced by the enzyme HMG-CoA reductase to (3R)-mevalonic acid. rsc.org Through a series of phosphorylation and decarboxylation steps catalyzed by enzymes including mevalonate (B85504) diphosphate decarboxylase, mevalonic acid is converted into IPP. rsc.orgfrontiersin.org IPP can then be isomerized to DMAPP, providing the two C5 units required for the synthesis of FPP and, subsequently, all drimane-type sesquiterpenoids. slu.se

Complexities and Unresolved Aspects of Cryptoporic Acid E Biosynthesis

While significant progress has been made in elucidating the biosynthesis of the core drimane skeleton in fungi, the complete pathway to Cryptoporic acid E remains partially unresolved. Cryptoporic acid E is a complex dimer, composed of two drimane sesquiterpenoid units linked to isocitric acid moieties via ether bonds. researchgate.netwur.nl

The key unresolved steps include:

Ether Linkage Formation: The specific enzymatic machinery responsible for attaching the isocitric acid side chains to the drimane core has not been identified. This likely involves a highly specific transferase enzyme.

Dimerization: The mechanism by which two monomeric cryptoporic acid units are joined to form the final dimeric structure of Cryptoporic acid E is unknown. This could involve an oxidative coupling reaction, possibly catalyzed by a P450 enzyme or a laccase.

Gene Cluster Identification: Although biosynthetic gene clusters (BGCs) for other fungal drimane sesquiterpenoids have been identified, the complete BGC for cryptoporic acids in Cryptoporus volvatus has not yet been fully characterized. researchgate.netnih.govresearchgate.net Identifying this cluster would provide the genetic blueprint for all the enzymes involved in the pathway.

The discovery of monomeric cryptoporic acids, such as Cryptoporic acid H, suggests they may be the precursors that undergo dimerization to form more complex molecules like Cryptoporic acid E. conicet.gov.ar Further research, combining genomics, transcriptomics, and biochemical characterization, is needed to fully unravel the intricate final steps of Cryptoporic acid E biosynthesis. cjnmcpu.com

Data Tables

Table 1: Key Enzymes and Intermediates in Fungal Drimane Biosynthesis

| Enzyme/Enzyme Class | Function | Precursor(s) | Product(s) | Organism/Pathway Example |

| HMG-CoA Reductase | Key enzyme in MVA pathway | HMG-CoA | Mevalonic Acid | General Fungal MVA Pathway rsc.org |

| Farnesyl Diphosphate Synthase | Condensation of C5 units | IPP, DMAPP | Farnesyl Diphosphate (FPP) | General Terpenoid Pathway slu.se |

| HAD-like Terpene Cyclase/Phosphatase | Cyclization of FPP and dephosphorylation | FPP | Drimane-type alcohol (e.g., (+)-albicanol) | Antrodia cinnamomea (Antrocin) nih.gov |

| HAD-like Terpene Cyclase | Cyclization of FPP | FPP | Drimanyl Diphosphate | Aspergillus oryzae (Astellolide) cjnmcpu.comresearchgate.net |

| Cytochrome P450 Monooxygenase | Oxidative tailoring (e.g., hydroxylation) | Drimane skeleton (e.g., Drimenol) | Hydroxylated drimane derivatives | Aspergillus calidoustus (Calidoustene) cjnmcpu.comresearchgate.net |

| Cytochrome P450 Monooxygenase | Elaboration of cryptoporic acid skeleton | Cryptoporic Acid H | Cryptoporic Acid I | Ganoderma neo-japonicum conicet.gov.arsciopen.com |

Molecular Mechanisms of Biological Activities of Cryptoporic Acid E

Mechanism of Superoxide (B77818) Anion Radical Release Inhibition

Cryptoporic acid E is a potent inhibitor of superoxide anion radical release, a key process in inflammation and cellular damage. nih.govnih.govoup.com

Studies have shown that cryptoporic acids, including cryptoporic acid E, strongly inhibit the release of superoxide anion radicals from guinea-pig peritoneal macrophages and rabbit polymorphonuclear leukocytes. capes.gov.brresearchgate.netnii.ac.jp In guinea-pig peritoneal macrophages, the release of superoxide anions can be stimulated by various agents, and cryptoporic acid E has been shown to effectively counter this process. semanticscholar.orgnih.govnih.gov Similarly, in rabbit polymorphonuclear leukocytes, which are also key players in the inflammatory response, cryptoporic acid E demonstrates its inhibitory effect on superoxide production. capes.gov.brresearchgate.netnih.gov

Anticarcinogenic and Antitumor-Promoting Mechanisms

Cryptoporic acid E exhibits significant anticarcinogenic and antitumor-promoting properties through various mechanisms. nih.govipb.pt

In two-stage carcinogenesis experiments on mouse skin, cryptoporic acid E has been shown to inhibit tumor promotion induced by okadaic acid. nih.govoup.com When applied before treatment with okadaic acid, cryptoporic acid E significantly reduced the percentage of tumor-bearing mice and the average number of tumors per mouse. nih.govoup.com For instance, treatment with 5 mg of cryptoporic acid E reduced the tumor-bearing mice from 73.3% to 20.0% and the average number of tumors from 4.2 to 0.5 in the 20th week of tumor promotion. nih.govoup.com It is suggested that cryptoporic acid E inhibits the tumor promotion process that occurs after okadaic acid binds to protein phosphatases. oup.com Additionally, cryptoporic acid E has shown inhibitory effects on tumor promotion by teleocidin, another type of tumor promoter. oup.com

Cryptoporic acid E has demonstrated an inhibitory effect on colon cancer development in animal models. nih.govnih.gov In a study involving female F344 rats treated with N-methyl-N-nitrosourea, a diet containing 0.2% cryptoporic acid E reduced the incidence of tumors from 75% to 31%. nih.govresearchgate.net Similarly, in female ICR mice treated with 1,2-dimethylhydrazine, a diet with 0.06% cryptoporic acid E reduced tumor incidence from 63% to 31% and the number of tumors per mouse from 2.4 to 0.4. nih.govresearchgate.netnih.gov These findings indicate that cryptoporic acid E can inhibit colon carcinogenesis induced by different carcinogens. nih.govnih.gov

Table 1: Effect of Cryptoporic Acid E on Chemically Induced Colon Carcinogenesis

A key aspect of the antipromoting activity of cryptoporic acid E in colon carcinogenesis is its ability to lower ornithine decarboxylase activity. nih.govnih.gov In studies where colonic mucosal ornithine decarboxylase activity was induced by intrarectal deoxycholic acid, animals fed with cryptoporic acid E showed significantly lower enzyme activity compared to controls. nih.govresearchgate.netnih.gov This suggests that the inhibition of ornithine decarboxylase is a crucial mechanism in the chemopreventive effects of cryptoporic acid E. nih.govnih.gov

Antiviral Action Mechanisms

Cryptoporic acid E has been identified as a potent antiviral agent, particularly against the influenza virus. mdpi.comnih.gov It exhibits broad-spectrum anti-influenza activity against various strains, including pandemic and seasonal strains. nih.gov The antiviral mechanism of cryptoporic acid E involves multiple stages of the viral replication cycle. nih.gov Time-course analysis has indicated that its inhibitory effects are most prominent during the middle stages of influenza virus replication. researchgate.netnih.gov

Further investigation has revealed that cryptoporic acid E inhibits the activity of influenza virus RNA polymerase, thereby blocking viral RNA replication and transcription within infected cells. researchgate.netnih.gov In addition to its effects on intracellular viral processes, cryptoporic acid E can also directly target virus particles, impairing their infectivity. researchgate.netnih.gov Research has also indicated that cryptoporic acid E and its pentamethyl ester derivative show antiviral activity against the porcine reproductive and respiratory syndrome virus. researchgate.netnih.gov

Table 2: Antiviral Mechanisms of Cryptoporic Acid E against Influenza Virus

Broad-Spectrum Anti-Influenza Virus Activity (e.g., H1N1, H3N2)

Cryptoporic acid E (CAE) has been identified as a potent inhibitor of influenza virus replication. nih.gov Research has shown that CAE exhibits broad-spectrum activity against several strains of the influenza A virus. nih.gov This includes the 2009 pandemic strain A/Beijing/07/2009 (H1N1/09pdm), the seasonal strain A/Beijing/CAS0001/2007 (H3N2), and the mouse-adapted strains A/WSN/33 (H1N1) and A/PR8/34 (H1N1). nih.gov The compound effectively curtails the replication of these diverse influenza subtypes, highlighting its potential as a broad-acting anti-influenza therapeutic. nih.gov Studies on extracts of Cryptoporus volvatus, of which CAE is a major active component, have also demonstrated significant inhibition of H1N1 and H3N2 virus strains. nih.govplos.org

Table 1: Anti-Influenza Virus Activity of Cryptoporic Acid E and Cryptoporus volvatus Extract

| Virus Strain | Agent | Key Findings |

|---|---|---|

| A/Beijing/07/2009 (H1N1/09pdm) | Cryptoporic Acid E (CAE) | Broad-spectrum anti-influenza activity. nih.gov |

| A/Beijing/CAS0001/2007 (H3N2) | Cryptoporic Acid E (CAE) | Broad-spectrum anti-influenza activity. nih.gov |

| A/WSN/33 (H1N1) | Cryptoporic Acid E (CAE) | Broad-spectrum anti-influenza activity. nih.gov |

| A/PR8/34 (H1N1) | Cryptoporic Acid E (CAE) | Broad-spectrum anti-influenza activity. nih.gov |

| A/Jiangxi/262/05(H3N2) | Cryptoporus volvatus extract | Virus titer decreased about 60-fold at 5 mg/ml. nih.govplos.org |

Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Beyond influenza viruses, Cryptoporic acid E and its derivatives have shown inhibitory effects against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). researchgate.net PRRSV is a significant pathogen in the swine industry, causing reproductive failure and respiratory disease. plos.orgresearchgate.netnih.govplos.org Studies have shown that Cryptoporic acid E and Cryptoporic acid E pentamethyl ester exhibit antiviral activity against PRRSV. researchgate.net Furthermore, aqueous extracts from the fruiting body of Cryptoporus volvatus have been found to significantly inhibit PRRSV infection both in vitro and in vivo. plos.orgresearchgate.net The extract was shown to repress virus entry, viral RNA expression, and potentially other stages of the viral life cycle. plos.orgresearchgate.net

Inhibition of Viral Replication Cycle Stages (e.g., Middle Stages)

Detailed mechanistic studies have revealed that Cryptoporic acid E primarily exerts its anti-influenza effects during the middle stages of the viral replication cycle. nih.govresearchgate.netcqvip.com Time-course analysis has demonstrated that the addition of CAE at intermediate time points post-infection leads to the most significant reduction in viral yield. nih.govresearchgate.net This indicates that CAE targets processes that occur after viral entry and uncoating but before the final assembly and release of new virus particles. nih.govresearchgate.net This mode of action is distinct from some other antiviral agents that may target early events like viral entry or late events like viral release. researchgate.net

Targeting Viral RNA Polymerase Activity

A key molecular target of Cryptoporic acid E in its fight against influenza is the viral RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.netsci-hub.se The influenza virus RdRp is a crucial enzyme complex responsible for both transcription and replication of the viral RNA genome. frontierspartnerships.org By inhibiting the activity of this polymerase, CAE effectively halts the synthesis of new viral genetic material. nih.govresearchgate.net This direct inhibition of a critical viral enzyme is a significant contributor to its broad-spectrum anti-influenza activity. sci-hub.se

Disruption of Viral RNA Replication and Transcription

As a direct consequence of its inhibitory effect on the viral RNA polymerase, Cryptoporic acid E blocks the replication and transcription of the influenza virus RNA. nih.govresearchgate.netsci-hub.se In infected Madin-Darby canine kidney (MDCK) cells, treatment with CAE leads to a marked reduction in the levels of viral RNA. nih.govresearchgate.netmdpi.com This disruption of the fundamental processes of viral genome duplication and gene expression effectively shuts down the production of new viral components within the host cell. nih.govresearchgate.net

Direct Impairment of Virus Particle Infectivity

In addition to its intracellular activities, Cryptoporic acid E has been found to directly impact the infectivity of influenza virus particles. nih.govresearchgate.net Studies have shown that CAE can target the virus particles themselves, leading to a reduction in their ability to initiate an infection. nih.govresearchgate.net This suggests a multi-pronged antiviral attack, where CAE not only inhibits viral replication within an infected cell but may also reduce the spread of the virus to new cells by neutralizing the virus particles directly. nih.govresearchgate.net

Antioxidant Mechanisms and Free Radical Scavenging (Contextual to Cryptoporic Acid Family)

The Cryptoporic acid family of compounds, including derivatives from Cryptoporus volvatus, has demonstrated notable antioxidant properties. researchgate.net While direct, extensive studies on the antioxidant mechanisms of Cryptoporic acid E are limited, research on related compounds and extracts from the source fungus provides valuable context. Extracts of Cryptoporus volvatus have exhibited good antioxidant activities in assays measuring free radical scavenging. researchgate.net Specifically, certain cryptoporic acid derivatives have shown moderate antioxidant activities in 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.net This capacity to neutralize free radicals suggests that compounds from this family can help mitigate cellular damage caused by oxidative stress.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cryptoporic acid E |

| Cryptoporic acid E pentamethyl ester |

| Ribavirin |

| Oseltamivir |

| Amantadine |

| Zidovudine |

| Wickerol A |

| Wickerol B |

| Phomanolide |

| 7-Dehydroabietanone |

| Dugesin F |

| Ganoderal A |

| Cryptoporic acid I |

| Cryptoporic acid D |

| β-sitosterol |

| β-daucosterol |

| Stigmast-4-en-3-one |

| Ergosterol |

| (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol |

| 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol |

| Cryptoporic acid S |

| Isocitric acid |

| Pseudouridine |

| Cordycepin |

| Phelligridin E |

| Phelligridin G |

Exploration of Other Biological Activities within the Cryptoporic Acid Class (e.g., Anti-HIV-1, Antiplasmodial, Antimycobacterial)

The Cryptoporic acid class of compounds, derived primarily from fungi such as Cryptoporus volvatus, encompasses a range of structurally related drimane-type sesquiterpenoid ethers of isocitric acid. d-nb.infocjnmcpu.com Beyond the more extensively studied anti-inflammatory and anticancer properties, this class has been investigated for other significant biological activities, including antiviral, antiplasmodial, and antimycobacterial effects. d-nb.info These explorations highlight the potential of cryptoporic acid derivatives as scaffolds for developing novel therapeutic agents.

Anti-HIV-1 Activity

Research has indicated that compounds within the cryptoporic acid family possess inhibitory effects against the Human Immunodeficiency Virus-1 (HIV-1). thieme-connect.desrce.hr Specifically, cryptoporic acids isolated from the fungus Cryptoporus volvatus have demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. researchgate.net This enzyme is a key target for many antiretroviral drugs. The ability of these natural products to interfere with such a fundamental process in the HIV-1 life cycle underscores their potential as antiviral agents. srce.hrjst.go.jp

Antiplasmodial Activity

Several members of the cryptoporic acid class have been identified as having activity against the malaria-causing parasite, Plasmodium falciparum. researchgate.net This suggests a potential role for these compounds in the development of new antimalarial treatments. In one study, various compounds isolated from the basidiomycete Poria albocincta, a source of cryptoporic acid derivatives, were tested for their efficacy against the parasite. A derivative named Porialbocin A, in particular, exhibited notable antiplasmodial activity. researchgate.netfao.orgscispace.com

Antimycobacterial Activity

The cryptoporic acid class has also been screened for activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net The emergence of multidrug-resistant strains of M. tuberculosis necessitates the discovery of new antimycobacterial agents. Research has shown that certain cryptoporic acid derivatives and related compounds from fungal sources exhibit inhibitory activity against this pathogen. researchgate.nettandfonline.com For instance, compounds isolated from Poria albocincta were found to be active against M. tuberculosis. researchgate.net Additionally, cryptoporic acid derivatives have been tested against other mycobacteria, such as Mycobacterium smegmatis.

Research Findings on Biological Activities of the Cryptoporic Acid Class

The following table summarizes the research findings regarding the anti-HIV-1, antiplasmodial, and antimycobacterial activities of various compounds belonging to the cryptoporic acid class.

| Compound/Extract | Source Organism | Target Organism/Enzyme | Activity/Finding |

| Cryptoporic Acids | Cryptoporus volvatus | HIV-1 Reverse Transcriptase (RT p66) | Inhibitory activity demonstrated. researchgate.net |

| Porialbocin A | Poria albocincta | Plasmodium falciparum | Antiplasmodial activity with an IC₅₀ of 6.3 µg/mL. researchgate.net |

| Porialbocin A | Poria albocincta | Mycobacterium tuberculosis | Exhibited antimycobacterial activity. researchgate.net |

| Compounds 3, 5, 6, 10, 11 (from study) | Poria albocincta | Mycobacterium tuberculosis | Showed antimycobacterial activity. researchgate.net |

| Compounds 5, 10, 11 (from study) | Poria albocincta | Plasmodium falciparum | Showed antimalarial activity. researchgate.net |

| Cryptoporic Acid J (Compound 3 from study) | Cultures of higher fungi | Bacillus subtilis | Showed antibacterial activity (inhibitory zone of ~8 mm). |

Structure Activity Relationship Sar Studies of Cryptoporic Acid E and Analogs

Correlations between Structural Modifications and Biological Potency

The biological activity of Cryptoporic acid E and its derivatives is intricately linked to their specific structural features. Modifications to the core structure can lead to significant changes in potency and even the type of biological activity observed.

Research has shown that methylation of the carboxylic acid groups can significantly impact bioactivity. For instance, a permethylated derivative of Cryptoporic acid E, the pentamethyl ester, demonstrated notable antiviral activity against the porcine reproductive and respiratory syndrome virus. researchgate.net Another study highlighted that Cryptoporic acid E pentamethyl ether exhibited high inhibitory activity against HIV-1 reverse transcriptase. semanticscholar.org These findings suggest that modifying the polarity and steric bulk of the isocitric acid moiety through esterification can enhance certain biological effects.

Dimeric sesquiterpenoids, like Cryptoporic acid E, may exhibit enhanced activity and binding affinity to molecular targets compared to their monomeric counterparts. nih.gov This enhancement is attributed to an increased number of alkylating centers and improved conformational flexibility and lipophilicity. nih.gov The core structure of Cryptoporic acid E consists of two drimane-type sesquiterpenoid units linked to an isocitric acid moiety. researchgate.netcapes.gov.br This complex arrangement provides multiple points for potential modification to explore SAR.

The following table summarizes the observed biological activities of Cryptoporic acid E and one of its modified derivatives.

| Compound | Structural Modification | Biological Activity | Source |

| Cryptoporic acid E | - | Antiviral (Influenza, PRRSV), Anti-tumor promotion | researchgate.net, mdpi.com, nih.gov |

| Cryptoporic acid E pentamethyl ether | Permethylation of carboxyl groups | High HIV-1 RT inhibitory activity | semanticscholar.org |

These initial findings underscore the importance of the isocitric acid portion of the molecule in modulating biological potency. Further systematic modifications are needed to fully map the SAR of this compound class.

Differential Activity Profiles among Cryptoporic Acid Isomers and Derivatives

A striking example of how subtle structural differences can lead to divergent biological activities is the comparison between Cryptoporic acid E and its isomer, Cryptoporic acid D. Although both are dimeric drimane (B1240787) sesquiterpenoids isolated from the fungus Cryptoporus volvatus and are inhibitors of superoxide (B77818) anion radical release, they exhibit opposing effects in the context of tumor promotion. nih.govoup.com

Cryptoporic acid E has been shown to inhibit the tumor-promoting effect of okadaic acid in a two-stage mouse skin carcinogenesis model. nih.govoup.com In contrast, Cryptoporic acid D slightly enhanced tumor promotion in the same model. nih.govoup.com This difference in activity is linked to their differential effects on protein kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and differentiation. sigmaaldrich.comwikipedia.org Studies have revealed that Cryptoporic acid D, at concentrations up to 100 µM, activates PKC and other protein kinases in vitro, whereas Cryptoporic acid E does not. nih.govoup.com This activation of PKC by Cryptoporic acid D is believed to contribute to its tumor-promoting enhancement. nih.gov

The table below details the differential effects of Cryptoporic acids D and E on tumor promotion.

| Compound | Effect on Okadaic Acid-Induced Tumor Promotion | Effect on Protein Kinase C (PKC) | Source |

| Cryptoporic acid E | Inhibitory | No activation | nih.gov, oup.com |

| Cryptoporic acid D | Slight enhancement | Activation | nih.gov, oup.com |

This differential activity profile highlights the critical role of stereochemistry and the specific arrangement of functional groups in determining the interaction of these molecules with biological targets like PKC. The subtle structural variance between Cryptoporic acid D and E dictates their opposing influence on cellular signaling pathways involved in carcinogenesis.

Challenges and Future Directions in Comprehensive SAR Elucidation

Despite the promising biological activities of Cryptoporic acid E, a comprehensive understanding of its structure-activity relationships faces several challenges. A primary obstacle is the wide array of biological activities reported, including anti-tumor promotion, antiviral effects, and inhibition of superoxide release, each evaluated using different assay systems. researchgate.netnih.govnih.gov This diversity makes direct comparison of SAR data across different studies difficult and underscores the need for standardized comparative assays to systematically evaluate analogs.

The chemical complexity of Cryptoporic acid E, being a dimeric sesquiterpenoid ether of isocitric acid, presents significant synthetic challenges. capes.gov.br Efficient and stereoselective synthesis of a library of analogs for systematic SAR studies is a non-trivial task that requires sophisticated synthetic strategies. cas.org The limited availability of the natural product from its fungal source, Cryptoporus volvatus, further complicates the generation of a diverse set of derivatives for testing.

Future research should focus on several key areas to overcome these challenges. The development of robust and standardized in vitro and in vivo assays is crucial for comparing the potency and selectivity of different Cryptoporic acid analogs. This would allow for the generation of consistent and reliable data to build predictive SAR models.

Furthermore, advances in synthetic chemistry are needed to facilitate the targeted modification of the Cryptoporic acid scaffold. This would enable the exploration of key structural features, such as:

The role of each drimane sesquiterpenoid unit.

The significance of the ether linkage.

The importance of the stereocenters within the isocitric acid moiety.

Computational modeling and molecular docking studies could also provide valuable insights into the interactions of Cryptoporic acid E and its analogs with their biological targets, such as protein kinase C or viral enzymes. winona.edu These in silico methods can help prioritize synthetic targets and guide the design of more potent and selective compounds. Unraveling the complete SAR for Cryptoporic acid E will be essential for translating its therapeutic potential into clinical applications. nih.gov

Synthetic Chemistry Approaches to Cryptoporic Acid E and Drimane Type Sesquiterpenes

Strategies for Total Synthesis of Drimane (B1240787) Sesquiterpenoid Scaffolds

The drimane sesquiterpenoid scaffold, characterized by its bicyclic 6/6 ring system, is a common target in natural product synthesis. researchgate.net A variety of strategies have been developed to construct this core structure, often leveraging biomimetic approaches or powerful catalytic methods.

One prominent strategy begins with readily available natural products. For instance, several drimanic sesquiterpenes have been synthesized from (-)-abietic acid, which is converted into phenolic dehydroabietane derivatives that are subsequently cleaved with ozone to form the drimane framework. wur.nl Similarly, (+)-sclareolide has served as a starting material for the synthesis of drimenol (B159378) and drimanol. researchgate.net

Modern organometallic catalysis has introduced highly efficient methods. A notable example is a gold-catalyzed tandem reaction of 1,7-diynes, which constructs five chemical bonds, two rings, and two stereogenic centers in a single step. nih.gov This powerful cascade transformation provides a unified pathway to various C-15 oxygenated drimane-type sesquiterpenoids. nih.gov

Other key synthetic reactions employed in total synthesis include:

Intramolecular Diels-Alder Reaction : This has been a key step in the enantiospecific total synthesis of (−)-mniopetal E, a related drimane sesquiterpenoid. The strategy involved a stereoselective thermal intramolecular Diels-Alder reaction of a trienic precursor to furnish the bicyclic core with the desired stereochemistry. acs.org

Horner-Emmons Carbon Elongations : A combination of inter- and intramolecular Horner-Emmons reactions was used to construct a key butenolide intermediate in the synthesis of (−)-mniopetal E. acs.org

Chemoenzymatic Synthesis : A unified approach combining biocatalysis and chemocatalysis has been developed for drimane meroterpenoids. rsc.org This strategy uses engineered enzymes, such as cytochrome P450, for specific and stereoselective C-H hydroxylation of a drimenol scaffold produced microbially in Escherichia coli. The resulting hydroxylated drimane fragment is then coupled with other building blocks using transition metal-catalyzed reactions. rsc.org

| Starting Material / Precursor | Key Reaction(s) | Target Scaffold/Molecule | Reference |

| 1,7-Diynes | Gold-catalyzed tandem cyclization | C-15 oxygenated drimane sesquiterpenoids | nih.gov |

| 2,3-anhydro-d-arabinitol derivative | Horner-Emmons elongation, Intramolecular Diels-Alder | (−)-Mniopetal E | acs.org |

| (-)-Abietic acid | Ozonolysis of dehydroabietane derivatives | Drimanic sesquiterpenes | wur.nl |

| FPP / Engineered E. coli | Enzymatic cyclization, P450-catalyzed hydroxylation | Drimenol, 3-hydroxy-drimenol | rsc.org |

| (+)-Sclareolide | Multi-step chemical synthesis | Drimenol, Drimanol | researchgate.net |

Chemical Synthesis of Cryptoporic Acid E Derivatives for Research

While the total synthesis of cryptoporic acid E has not been reported, the synthesis of its derivatives from the natural isolate is crucial for studying its biological activities and structure-activity relationships. Cryptoporic acids are drimane-type sesquiterpenoid ethers of isocitric acid. nih.govcapes.gov.br Derivatives are often created by modifying the carboxylic acid groups of the isocitrate moiety.

A common and straightforward method for creating derivatives is esterification. For example, methyl ester derivatives of cryptoporic acids have been prepared by treating the natural compounds with diazomethane (B1218177) (CH₂N₂) in ether. conicet.gov.ar This modification can aid in purification and characterization. Research on the fungus Cryptoporus volvatus has led to the isolation of both cryptoporic acid E and its naturally occurring derivative, cryptoporic acid E pentamethyl ester. researchgate.net

A synthetic strategy for a related compound, cryptoporic acid A methyl ester, provides insight into how the drimane and isocitrate units can be linked. This synthesis was achieved through a 1,4-addition (Michael addition) of the enolate derived from the methoxycarbonylmethyl ether of albicanol (B1665692) (a drimane alcohol) to methyl maleate (B1232345) or fumarate (B1241708). researchgate.net This approach suggests a potential route for creating various cryptoporic acid analogues by joining different drimane alcohols with derivatives of maleic, fumaric, or itaconic acid to mimic the isocitrate side chain.

| Parent Compound | Reagent/Reaction | Derivative Formed | Purpose/Significance | Reference |

| Cryptoporic Acid H | CH₂N₂ in Et₂O | Cryptoporic Acid H methyl ester | Chemical derivatization for structural analysis | conicet.gov.ar |

| Albicanol ether enolate | Methyl maleate or fumarate (1,4-addition) | Cryptoporic Acid A methyl ester and diastereoisomers | Synthesis of a related cryptoporic acid derivative | researchgate.net |

| Cryptoporic Acid E | (Isolated from source) | Cryptoporic Acid E pentamethyl ester | Naturally occurring derivative, antiviral activity | researchgate.net |

Advancements in Stereoselective Synthesis Relevant to Cryptoporic Acid E

The complex structure of cryptoporic acid E contains numerous stereocenters in both its drimane core and its isocitric acid side chain, making stereocontrol a paramount challenge in its synthesis. Advancements in asymmetric synthesis are directly applicable to constructing this molecule with the correct absolute and relative stereochemistry.

Stereocontrol in Drimane Scaffold Synthesis:

Catalytic Asymmetric Reactions : The development of a gold-catalyzed tandem reaction for drimane synthesis is a significant advancement, as it stereoselectively establishes two new stereogenic centers in one operation. nih.gov

Substrate-Controlled Diastereoselectivity : The total synthesis of (−)-mniopetal E showcased excellent stereocontrol. acs.org An intramolecular Diels-Alder reaction proceeded with high π-facial selectivity, leading preferentially to the desired endo-cycloadduct. This highlights how the conformation of the substrate can be used to direct the stereochemical outcome of key bond-forming reactions. acs.org

Enzymatic Reactions : The use of engineered cytochrome P450 enzymes represents a frontier in stereoselective synthesis. These biocatalysts can perform site- and stereoselective hydroxylation on complex scaffolds like drimenol, introducing functional groups at specific positions (e.g., C-3) with high fidelity, a task that is often challenging to achieve with traditional chemical reagents. rsc.org

Chiral Pool Synthesis : Starting from a chiral molecule, such as the 2,3-anhydro-d-arabinitol derivative used in the (−)-mniopetal E synthesis (which itself was prepared via Sharpless asymmetric epoxidation), embeds stereochemical information from the outset, guiding the stereochemistry of subsequent transformations. acs.org

Stereocontrol for Side Chain and Functional Groups:

Asymmetric Synthesis of Amino Acids : The isocitric acid moiety of cryptoporic acid E is a non-proteinogenic amino acid derivative. General advancements in the catalytic asymmetric synthesis of α- and β-amino acids are therefore highly relevant for constructing this portion of the molecule. nih.gov

Stereoselective Synthesis of Unsaturated Esters : Methods for the practical and highly stereoselective synthesis of trisubstituted (E)-α,β-unsaturated esters have been developed. organic-chemistry.org Such methodologies are fundamental building blocks in organic synthesis and could be applied to construct precursors for the isocitric acid side chain or for modifications to the drimane core. organic-chemistry.orgrsc.org

These advanced methods provide the essential tools for tackling the stereochemical puzzle presented by cryptoporic acid E, enabling the precise construction of its multiple chiral centers.

Future Perspectives and Emerging Research Avenues

Advanced 'Omics' Approaches in Cryptoporic Acid Research (e.g., Metabolomics, Genomics for Biosynthesis)

The integration of 'omics' technologies is revolutionizing the discovery and biosynthetic understanding of cryptoporic acids. Untargeted metabolomics, particularly using MS/MS molecular networking, has emerged as a powerful tool for prioritizing fungal species for in-depth chemical investigation. cjnmcpu.comresearchgate.net This approach allows researchers to estimate the distribution of chemical scaffolds across large collections of fungal extracts, identifying species that are rich in unique or diverse metabolites. researchgate.net A case study applying this workflow to 40 polyporoid fungal species successfully prioritized Cryptoporus volvatus, leading to the targeted isolation of new cryptoporic acid derivatives. researchgate.net

On the genomics front, high-quality, chromosome-level genome assembly is providing unprecedented insights into the biosynthetic capabilities of fungi. The first comprehensive genomic analysis of Cryptoporus qinlingensis, a traditional medicinal fungus, utilized advanced sequencing to assemble its 39.1 Mb genome. nih.govresearchgate.net This analysis identified 30 biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govresearchgate.netmdpi.com These clusters include genes for terpene synthesis, which are fundamental to the production of the drimane (B1240787) sesquiterpenoid core of cryptoporic acids. nih.govnih.gov By identifying these BGCs, researchers can now pave the way for heterologous expression and synthetic biology approaches to produce novel cryptoporic acid derivatives and increase yields of known compounds.

Discovery of Novel Cryptoporic Acid E Analogs from Underexplored Fungal Biodiversity

While initially isolated from Cryptoporus volvatus, research has expanded to other fungal species, revealing a rich diversity of cryptoporic acid analogs. researchgate.netresearchgate.net This exploration of previously underexplored fungal biodiversity is a critical avenue for discovering novel compounds with potentially enhanced or unique biological activities.

For instance, studies on the fungus Ganoderma neo-japonicum led to the isolation of two new metabolites, Cryptoporic acids H and I. researchgate.netnih.gov Further investigations into the fruiting bodies of Cryptoporus sinensis yielded four new drimane-type sesquiterpenoid ethers, named Cryptoporic acids J, K, L, and M, alongside six previously known cryptoporic acids. researchgate.netresearchgate.net More recently, a metabolomics-guided approach resulted in the discovery of Cryptoporic acid T, a unique trimeric derivative, from Cryptoporus volvatus. cjnmcpu.comresearchgate.net These discoveries underscore the vast, untapped chemical diversity within the fungal kingdom and highlight the importance of continued bioprospecting from diverse ecological niches to uncover new therapeutic leads.

Application of Advanced Analytical Techniques for Structural Characterization

The precise structural elucidation of complex natural products like Cryptoporic acid E and its analogs is fundamental to understanding their function. Modern analytical chemistry provides a powerful toolkit for this purpose. The initial structures of Cryptoporic acids C, D, and E were determined through a combination of spectroscopic methods, chemical transformations, and definitive X-ray crystallographic analysis. researchgate.netresearchgate.net

For newer analogs, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been the principal technique for elucidating their complex structures. researchgate.netresearchgate.net Furthermore, advanced spectrometric methods are being employed to determine the absolute configurations of these chiral molecules. Electronic Circular Dichroism (ECD) analysis has been successfully used to provide evidence for the absolute configurations of newly isolated cryptoporic acid derivatives, ensuring that all compounds share identical stereochemistry. researchgate.net The application of these sophisticated techniques is crucial for building accurate structure-activity relationships and for providing the detailed chemical information required for synthesis and pharmacological study.

Development of Standardized Bioactivity Assays for Comparative Research

A significant challenge in the field is the lack of standardized bioactivity assays, which complicates the direct comparison of results between different studies. Cryptoporic acids have been reported to possess a wide range of biological activities, but they have been evaluated using varied experimental setups.

For example, Cryptoporic acid E was found to inhibit the release of superoxide (B77818) anions from guinea pig peritoneal macrophages with an IC50 of 0.05 µg/ml. thieme-connect.com In another study, Cryptoporic acid D showed strong inhibition against nitric oxide (NO) production in macrophages with an IC50 of 45.8 µM. researchgate.netresearchgate.net Antiviral activity has also been documented, with Cryptoporic acid E and its pentamethyl ester derivative showing activity against the porcine reproductive and respiratory syndrome virus. researchgate.net The development and adoption of standardized protocols for these assays are essential. Standardized assays would enable researchers to build a more coherent understanding of the structure-activity relationships across the growing family of cryptoporic acid analogs, thereby accelerating the identification of the most promising candidates for further development.

Table of Reported Bioactivities for Cryptoporic Acid Analogs

Table of Mentioned Compounds

Q & A

Q. What experimental methods are commonly used to isolate Cryptoporic acid E from fungal sources?

Cryptoporic acid E is typically isolated from Cryptoporus volvatus fruiting bodies using solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts are partitioned, and bioactive fractions are purified via silica gel column chromatography or preparative HPLC. Structural confirmation employs NMR (¹H, ¹³C) and mass spectrometry (MS) to identify drimane sesquiterpenoid features . For example, cryptoporic acid E methyl ester (a derivative) was isolated using these methods, with its stereochemistry resolved via circular dichroism (CD) spectroscopy .

Q. How is the antioxidant activity of Cryptoporic acid E quantitatively assessed in vitro?

Researchers use superoxide anion radical scavenging assays, such as the nitroblue tetrazolium (NBT) reduction method, to quantify antioxidant capacity. Cryptoporic acid E exhibits IC₅₀ values comparable to ascorbic acid in scavenging free radicals, with studies reporting its efficacy at 10–50 μM concentrations . Dose-response curves and kinetic analyses are critical for comparing its activity to reference antioxidants like Trolox .

Q. What spectroscopic techniques are essential for characterizing Cryptoporic acid E’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. For example, the sesquiterpenoid backbone of cryptoporic acid E was confirmed via HMBC correlations between hydroxyl groups and adjacent carbons . X-ray crystallography or CD spectroscopy may further resolve stereochemistry in ambiguous cases .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo anticancer studies of Cryptoporic acid E be reconciled?

Discrepancies often arise from bioavailability differences, metabolic degradation, or model-specific variables. For instance, cryptoporic acid E inhibits colon carcinogenesis in rats (N-methyl-N-nitrosourea models) but shows weaker efficacy in murine models . Methodological adjustments include pharmacokinetic profiling (e.g., LC-MS plasma concentration monitoring) and using prodrug formulations to enhance stability . Meta-analyses of dose-response relationships across studies can identify confounding factors .

Q. What strategies optimize the biosynthesis of Cryptoporic acid E in fungal cultures?

Biosynthesis involves cytochrome P-450-mediated oxidation of precursors like cryptoporic acid H. Enhancing yield requires optimizing fermentation conditions (e.g., pH 7.0, 25°C) and supplementing media with amino acids (e.g., methionine) to upregulate ergothioneine pathways, which indirectly boost sesquiterpenoid production . Transcriptomic analysis of Cryptoporus volvatus under stress conditions (e.g., nutrient limitation) can identify biosynthetic gene clusters for metabolic engineering .

Q. What experimental designs are recommended to evaluate Cryptoporic acid E’s synergistic effects with chemotherapeutic agents?

Combinatorial studies use factorial design (e.g., 3×3 matrices) to test cryptoporic acid E with doxorubicin or cisplatin on cancer cell lines (e.g., MCF-7, PC-3). Synergy is quantified via the Chou-Talalay combination index (CI), where CI < 1 indicates potentiation. Flow cytometry and RNA-seq further elucidate mechanisms like apoptosis induction or PPARγ modulation .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in Cryptoporic acid E extraction?

Standardize protocols using validated reference materials (e.g., NIST-certified fungal extracts) and implement quality control metrics (e.g., HPLC purity thresholds >95%). Statistical tools like ANOVA can assess variability across batches, while design of experiments (DoE) optimizes extraction parameters (solvent ratio, temperature) .

Q. What frameworks ensure ethical and reproducible in vivo studies on Cryptoporic acid E?

Adhere to ARRIVE guidelines for animal studies: predefined sample sizes, randomization, and blinding. For carcinogenesis models, use littermate controls and histopathology endpoints validated by two independent pathologists . Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo .

Data Analysis & Validation

Q. Which statistical methods are robust for analyzing Cryptoporic acid E’s dose-dependent bioactivity?

Non-linear regression (e.g., log-dose vs. response) and EC₅₀ calculations using software like GraphPad Prism are standard. For high-throughput screening, machine learning algorithms (random forests, SVMs) classify active vs. inactive derivatives . Sensitivity analyses identify outliers in heterogeneous datasets .

Q. How can researchers validate Cryptoporic acid E’s target pathways in cancer cells?

CRISPR-Cas9 knockout of putative targets (e.g., PPARγ) followed by viability assays (MTT, Annexin V) confirms mechanistic roles. Phosphoproteomics and molecular docking (AutoDock Vina) predict binding affinities to oncogenic proteins . Cross-validate findings with public databases (e.g., ChEMBL, PubChem) to ensure specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。